ethyl (2Z)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
ETHYL (2Z)-7-METHYL-2-[(3-NITROPHENYL)METHYLIDENE]-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that has garnered interest due to its unique structural features and potential biological activities. This compound belongs to the thiazolo[3,2-a]pyrimidine class, which is known for its diverse pharmacological properties, including antiviral, anticancer, anti-inflammatory, and antihypertensive activities .
Preparation Methods
The synthesis of ETHYL (2Z)-7-METHYL-2-[(3-NITROPHENYL)METHYLIDENE]-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with thiourea to form the thiazolo[3,2-a]pyrimidine core . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
ETHYL (2Z)-7-METHYL-2-[(3-NITROPHENYL)METHYLIDENE]-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and strong acids or bases. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its antiviral and antihypertensive properties.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-7-METHYL-2-[(3-NITROPHENYL)METHYLIDENE]-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators and pathways .
Comparison with Similar Compounds
ETHYL (2Z)-7-METHYL-2-[(3-NITROPHENYL)METHYLIDENE]-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other thiazolo[3,2-a]pyrimidine derivatives, such as:
- ETHYL (2Z)-2-(1-ETHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)-7-METHYL-5-(3-NITROPHENYL)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- ETHYL (2Z, 5R)-2-BENZYLIDENE-7-METHYL-3-OXO-5-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
These compounds share similar structural features but may exhibit different biological activities and properties due to variations in their substituents and functional groups.
Properties
Molecular Formula |
C23H19N3O5S |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
ethyl (2Z)-7-methyl-2-[(3-nitrophenyl)methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H19N3O5S/c1-3-31-22(28)19-14(2)24-23-25(20(19)16-9-5-4-6-10-16)21(27)18(32-23)13-15-8-7-11-17(12-15)26(29)30/h4-13,20H,3H2,1-2H3/b18-13- |
InChI Key |
CWDWQYGIRAOCLU-AQTBWJFISA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=CC(=CC=C4)[N+](=O)[O-])/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])S2)C |
Origin of Product |
United States |
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